One area of research exploring 2-PEA focuses on its potential neuromodulatory effects. 2-PEA shares some structural similarities with neurotransmitters like dopamine and norepinephrine, leading to investigations into its potential role in regulating mood, cognition, and movement. Studies in animals suggest that 2-PEA may interact with dopamine and norepinephrine receptors in the brain, potentially influencing behavior and cognitive function []. However, further research is needed to understand the specific mechanisms and potential therapeutic applications of 2-PEA in the nervous system.
2-PEA is also used in cellular and molecular research to investigate various biological processes. For example, it can be used to study the function of ion channels, which are essential for cell communication and signaling []. Additionally, 2-PEA may be employed in studies investigating the effects of various stimuli on cell viability and proliferation [].
2-Propoxyethylamine is an organic compound with the molecular formula CHNO. It is classified as an amine, specifically a primary amine, due to the presence of an amino group (-NH) attached to a propoxyethyl group. The compound is characterized by its two-carbon ethyl chain and a propyl ether functional group, which contributes to its unique properties. This compound typically appears as a colorless to pale yellow liquid and is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and pharmaceuticals .
For example, the reaction of 2-Propoxyethylamine with chloroethyl propyl ether under specific conditions leads to the formation of N,N-di-N-propyl-2-propoxyethylamine, showcasing its utility in synthesizing more complex molecules .
Several methods exist for synthesizing 2-Propoxyethylamine:
Each method varies in efficiency and yield, depending on the specific starting materials and reaction conditions employed .
2-Propoxyethylamine has several applications across different fields:
The versatility of 2-Propoxyethylamine makes it valuable in both laboratory and industrial settings .
Interaction studies involving 2-Propoxyethylamine focus on its behavior in various chemical environments. These studies examine how the compound interacts with different reagents and catalysts during synthesis processes. Additionally, understanding its interactions at the molecular level can provide insights into its biological activity and potential therapeutic uses.
Research on its interactions with biological targets is still emerging, highlighting the need for comprehensive studies to elucidate its mechanisms of action within biological systems .
When comparing 2-Propoxyethylamine with similar compounds, several noteworthy analogs stand out:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethanolamine | CHNO | A simpler amine used in surfactants and solvents. |
| Propanolamine | CHNO | Contains one less carbon; often used in pharmaceuticals. |
| Butylamine | CHN | A four-carbon amine; notable for its use in organic synthesis. |
Uniqueness of 2-Propoxyethylamine:
2-Propoxyethylamine is systematically identified through multiple nomenclature systems and chemical databases:
The compound’s molecular formula is $$ \text{C}5\text{H}{13}\text{NO} $$, with a molecular weight of 103.16 g/mol . Its structure combines a propoxy group (-OCH$$2$$CH$$2$$CH$$3$$) and a primary amine (-NH$$2$$) on an ethyl backbone.
2-Propoxyethylamine belongs to two primary chemical families:
| Compound | Structure | Key Differences |
|---|---|---|
| 2-Methoxyethylamine | CH$$3$$OCH$$2$$CH$$2$$NH$$2$$ | Shorter alkoxy chain (methoxy vs. propoxy) |
| 2-Ethoxyethylamine | CH$$3$$CH$$2$$OCH$$2$$CH$$2$$NH$$_2$$ | Intermediate chain length |
| 2-Butoxyethylamine | CH$$3$$(CH$$2$$)$$3$$OCH$$2$$CH$$2$$NH$$2$$ | Longer alkoxy chain |
The propoxy group balances hydrophobicity and reactivity, making 2-propoxyethylamine versatile in synthetic applications .
2-Propoxyethylamine emerged as a subject of interest in mid-20th-century organic chemistry, particularly in studies of epoxyether reactions and nucleophilic substitutions:
2-Propoxyethylamine is regulated under multiple international frameworks:
Documentation standards require explicit mention of its use in controlled environments, particularly due to its corrosive properties .
| Property | Value | Source |
|---|---|---|
| Boiling Point | 126–134.3°C | Fisher Scientific |
| Density | 0.85 g/cm$$^3$$ | Chemsrc |
| Refractive Index | 1.417 | Chemsrc |
Corrosive;Irritant